

HPLC method development for quantification of Ledipasvir hydrochloride

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Compound of Interest		
Compound Name:	Ledipasvir hydrochloride	
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An Application Note and Protocol for the Quantification of **Ledipasvir Hydrochloride** using a Stability-Indicating HPLC Method

Application Note

Introduction

Ledipasvir is a direct-acting antiviral agent highly effective in the treatment of chronic hepatitis C virus (HCV) infection, particularly genotypes 1, 4, 5, and 6.[1] It is often co-formulated with Sofosbuvir. Accurate and reliable quantification of Ledipasvir in bulk drug and pharmaceutical dosage forms is crucial for ensuring its quality, safety, and therapeutic efficacy. High-Performance Liquid Chromatography (HPLC) is a widely used analytical technique for this purpose due to its high sensitivity, accuracy, and precision.[1] This application note describes a robust, stability-indicating reversed-phase HPLC (RP-HPLC) method for the quantification of Ledipasvir hydrochloride. The method has been developed and validated based on International Council for Harmonisation (ICH) guidelines.[2][3][4][5]

Principle of the Method

The chromatographic separation is achieved on a C18 stationary phase. The mobile phase, a mixture of an organic solvent and an aqueous buffer, allows for the efficient separation of Ledipasvir from potential degradation products and other impurities. Detection is performed using a UV detector at a wavelength where Ledipasvir exhibits maximum absorbance, ensuring high sensitivity. The method is stability-indicating, meaning it can resolve the active



pharmaceutical ingredient (API) from its degradation products formed under various stress conditions.[3][5]

Method Validation Summary

The developed HPLC method was validated according to ICH guidelines to ensure its suitability for the intended purpose.[2][4][5] The validation parameters, including system suitability, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ), were found to be within the acceptable limits. The method demonstrated good linearity with a correlation coefficient (r²) greater than 0.999 over the tested concentration range.[2][3] Accuracy was confirmed by recovery studies, with mean recoveries in the range of 98-102%.[1] [3] Precision was established through repeatability and intermediate precision studies, with relative standard deviation (%RSD) values of less than 2%.[1][3][6]

Experimental Protocols

- 1. Materials and Reagents
- · Ledipasvir hydrochloride reference standard
- · HPLC grade acetonitrile
- HPLC grade methanol[1][2]
- Orthophosphoric acid (OPA)[3][4][5]
- Potassium dihydrogen phosphate[7]
- HPLC grade water
- 0.45 μm membrane filters
- 2. Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or photodiode array (PDA) detector is required.



Parameter	Condition
HPLC Column	C18 (250 mm x 4.6 mm, 5 μm particle size)[1]
Mobile Phase	Phosphate Buffer (pH 3.5) : Acetonitrile (45:55 v/v)[2]
Flow Rate	1.0 mL/min[1][2][4]
Column Temperature	35 °C[2]
Detection Wavelength	259 nm[2]
Injection Volume	20 μL[5]
Run Time	Approximately 10 minutes

3. Preparation of Solutions

- Phosphate Buffer (pH 3.5): Dissolve a suitable amount of potassium dihydrogen phosphate in HPLC grade water to obtain a desired molarity (e.g., 0.02 M)[7] and adjust the pH to 3.5 using orthophosphoric acid. Filter the buffer through a 0.45 µm membrane filter.
- Mobile Phase Preparation: Mix the prepared Phosphate Buffer (pH 3.5) and acetonitrile in the ratio of 45:55 (v/v). Degas the mobile phase by sonication or vacuum filtration.
- Diluent: Use the mobile phase as the diluent for preparing standard and sample solutions.
- Standard Stock Solution (100 µg/mL): Accurately weigh about 10 mg of Ledipasvir hydrochloride reference standard and transfer it to a 100 mL volumetric flask. Add about 70 mL of diluent, sonicate to dissolve, and then make up the volume to the mark with the diluent.
- Working Standard Solutions: Prepare a series of working standard solutions by diluting the standard stock solution with the diluent to obtain concentrations in the desired linearity range (e.g., 5-50 μg/mL).[1]
- 4. Sample Preparation (from Tablet Dosage Form)
- Weigh and finely powder not fewer than 20 tablets.



- Accurately weigh a quantity of the powder equivalent to 90 mg of Ledipasvir and transfer it to a 100 mL volumetric flask.
- Add approximately 70 mL of diluent and sonicate for 15-20 minutes with intermittent shaking to ensure complete dissolution of the drug.
- Make up the volume to the mark with the diluent and mix well.
- Filter the solution through a 0.45 μm syringe filter, discarding the first few mL of the filtrate.
- Dilute the filtered solution with the diluent to obtain a final concentration within the linearity range of the method.

5. System Suitability

Before starting the analysis, inject the standard solution (e.g., $20 \mu g/mL$) five or six times to check the system suitability. The acceptance criteria are as follows:

Parameter	Acceptance Criteria
Tailing Factor	Not more than 2.0[4]
Theoretical Plates	Not less than 2000[4]
%RSD of Peak Areas	Not more than 2.0%

6. Method Validation Protocol

- Linearity: Inject the prepared working standard solutions in the range of 5-50 μg/mL.[1] Plot a
 calibration curve of peak area versus concentration and determine the correlation coefficient
 (r²).
- Accuracy (Recovery): Perform recovery studies by spiking a known amount of Ledipasvir standard into a placebo or sample solution at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Calculate the percentage recovery.
- Precision:



- Repeatability (Intra-day precision): Analyze six replicate injections of a standard solution at a single concentration on the same day. Calculate the %RSD of the peak areas.
- Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst and/or instrument. Calculate the %RSD.
- Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the LOD and LOQ based on the standard deviation of the response and the slope of the calibration curve using the following formulas:
 - \circ LOD = 3.3 × (σ / S)
 - LOQ = $10 \times (\sigma / S)$ (where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve).
- Robustness: Evaluate the effect of small, deliberate variations in the method parameters such as mobile phase composition (±2%), flow rate (±0.1 mL/min), and column temperature (±2°C).

Data Presentation

Table 1: System Suitability Parameters

Parameter	Observed Value	Acceptance Criteria
Retention Time (min)	~4.6	-
Tailing Factor	< 1.5	≤ 2.0
Theoretical Plates	> 3000	≥ 2000
%RSD of Peak Areas	< 1.0%	≤ 2.0%

Table 2: Linearity Data



Concentration (µg/mL)	Mean Peak Area
5	Value
10	Value
20	Value
30	Value
40	Value
50	Value
Correlation Coefficient (r²)	> 0.999

Table 3: Accuracy (Recovery) Data

Spiked Level	Amount Added (µg/mL)	Amount Found (μg/mL)	% Recovery	Mean % Recovery
80%	Value	Value	Value	\multirow{3}{*} {98.0 - 102.0%}
100%	Value	Value	Value	
120%	Value	Value	Value	

Table 4: Precision Data

Precision Type	%RSD	Acceptance Criteria
Repeatability (Intra-day)	< 2.0%	≤ 2.0%
Intermediate Precision (Interday)	< 2.0%	≤ 2.0%

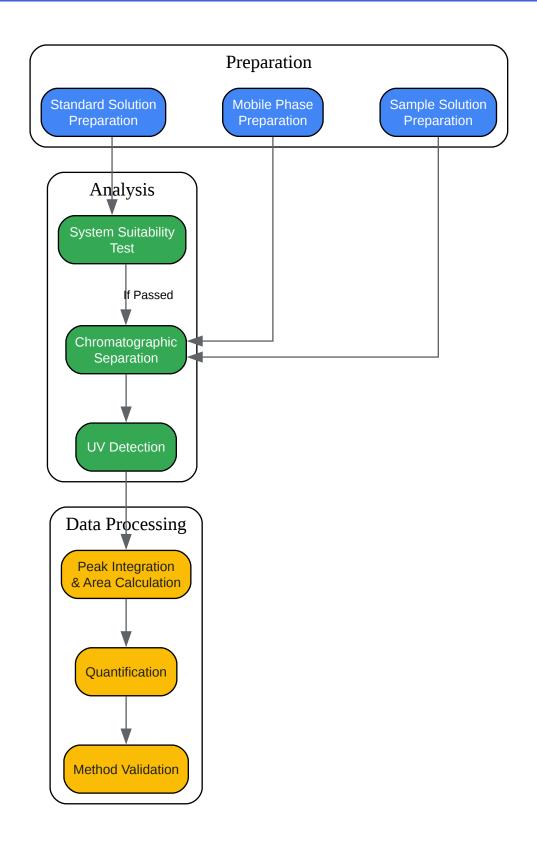
Table 5: LOD and LOQ



Parameter	Result (μg/mL)
Limit of Detection (LOD)	~0.1
Limit of Quantitation (LOQ)	~0.3

Visualizations

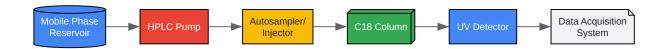




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Caption: Workflow for HPLC Method Development and Validation.





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Caption: Key Components of the HPLC System.

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